molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8

2-Phenyl-2,3-dihydro-1H-inden-1-one

Numéro de catalogue: B091919
Numéro CAS: 16619-12-8
Poids moléculaire: 208.25 g/mol
Clé InChI: OCLCRYNZYRSURW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Phenyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indane backbone with a phenyl substituent at the C2 position (Figure 1). Its structure consists of a five-membered ring fused to a benzene ring, with a ketone group at the 1-position. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its planar aromatic system and ease of functionalization. Polymorphism has been observed in its derivatives, such as the orthorhombic and triclinic forms of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one, which exhibit distinct molecular volumes (313.5 ų vs. 309.6 ų) and deviations from ideal symmetry .

Propriétés

IUPAC Name

2-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCRYNZYRSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312469
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-12-8
Record name 16619-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2-phenylpropionic acid, followed by cyclization. Another method includes the oxidation of 2-phenylindan using chromium trioxide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride to facilitate the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylindanone.

    Reduction: Reduction reactions can convert it to 2-phenylindan.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various electrophiles such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: 2-Phenylindanone.

    Reduction: 2-Phenylindan.

    Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

2-Phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit certain enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

A. 3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one
This derivative introduces a hydroxyl group at the C3 position, altering electronic distribution and hydrogen-bonding capacity. The hydroxyl group enhances polarity, influencing solubility and intermolecular interactions in crystallographic studies .

B. (E)-2-(Benzylidene)-2,3-dihydro-1H-inden-1-one Derivatives Substitution with benzylidene groups at C2 (e.g., 2-(4-methoxybenzylidene) or 2-(4-nitrobenzylidene)) introduces extended conjugation and planar geometries. Dihedral angles between the indanone core and substituents (>8.15°) modulate steric effects and π-π stacking interactions, impacting crystallinity and photophysical properties .

C. 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one
This compound features a branched alkyl substituent at C5 and a hydroxyl group at C3. The bulky isopropyl group increases steric hindrance, reducing reactivity in nucleophilic additions but enhancing lipophilicity .

A. Antiproliferative and Anticancer Agents

  • FCY-302 : (2E)-7-methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one exhibits potent antiproliferative activity against leukemia and myeloma cells by disrupting redox balance and inducing apoptosis .
  • DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) : Inhibits topoisomerase IIα, a key enzyme in DNA replication, with structural diversity enabling evasion of drug resistance mechanisms .

B. Enzyme Inhibitors

  • Chalcone-like derivatives : Substitution with hydroxyl groups (e.g., 3-hydroxy-5-methoxy-2-phenyl derivatives) enhances tyrosinase inhibition (IC₅₀ = 8.2–12.3 µM), outperforming kojic acid (IC₅₀ = 27.5 µM) .
  • Tetrazole-thioindanone hybrids: 2-((-1-substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one derivatives show dual acetylcholinesterase and butyrylcholinesterase inhibition, relevant for Alzheimer’s therapy .

C. Antimicrobial and Allelopathic Agents

  • Halo-aryl derivatives: Chloro- and bromo-substituted indanones synthesized via ultrasound irradiation exhibit broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .
  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Displays allelopathic effects on Lepidium sativum (IC₅₀ = 0.16 mM for root growth inhibition), outperforming sesquiterpene analogs .
Advanced Techniques
  • Ultrasound Irradiation : Reduces reaction times (e.g., 15–30 minutes) and improves yields (85–92%) for halo-aryl derivatives .
  • Grinding/Stirring Methods : Solvent-free synthesis of tetrazole hybrids minimizes waste .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., nitro, bromo) enhance anticancer activity by increasing electrophilicity .
  • Hydroxyl and methoxy groups improve solubility and enzyme binding via hydrogen bonding .
  • Bulkier substituents (e.g., isopropyl) reduce metabolic degradation, extending half-life in vivo .

Activité Biologique

2-Phenyl-2,3-dihydro-1H-inden-1-one is a bicyclic compound belonging to the indanone family, characterized by its unique structural and chemical properties. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12OC_{15}H_{12}O, with a molecular weight of approximately 224.26 g/mol. The structure features a phenyl group attached to the indanone framework, which contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₂O
Molecular Weight224.26 g/mol
CAS Number10474-32-5
Chemical ClassIndanones

Preliminary studies suggest that the biological activity of this compound may involve its interaction with specific enzymes or receptors in biological systems. These interactions can lead to modulation of various biochemical pathways, particularly those related to oxidative stress and cell signaling .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating notable inhibition zones in agar diffusion assays.

Case Study: Antimicrobial Efficacy
A recent study tested the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized below:

PathogenInhibition Zone (mm)
E. coli15
S. aureus18
Candida albicans12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation.

Case Study: Anticancer Activity
A study focused on the effect of this compound on human breast cancer cells (MCF-7). The results indicated:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptosis Rate (%)530

This data suggests that treatment with the compound significantly reduces cell viability and increases apoptosis in cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multistep organic reactions. Various derivatives have been synthesized to enhance its biological activity. For instance, modifications at different positions on the phenyl ring have been explored to optimize antimicrobial and anticancer properties.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts acylation or aldol-like cyclization. For example, phosphine-catalyzed intramolecular aldol reactions can construct the indenone core, as seen in analogous compounds . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.
  • Temperature control : Elevated temperatures (80–120°C) favor cyclization but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity, as noted in commercial standards .

Q. How can researchers employ spectroscopic techniques to confirm the structure and identify impurities?

  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals: aromatic protons (δ 7.0–8.0 ppm), diastereotopic protons on the dihydro fragment (δ 2.5–3.5 ppm, split into multiplets) .
    • ¹³C NMR : Carbonyl carbon (C=O) at δ ~200 ppm and sp² carbons in the phenyl ring (δ 120–140 ppm) .
  • IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₅H₁₂O: 208.0888) . Impurities (e.g., unreacted precursors) appear as additional peaks in LC-MS.

Q. What crystallographic approaches are recommended for determining molecular conformation?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and SHELXS/SHELXD for structure solution .
  • Key parameters :
    • Resolve the phenyl ring orientation relative to the indenone plane.
    • Analyze torsion angles (e.g., C1-C2-C3-C4) to confirm non-planarity due to steric hindrance .
  • Compare with DFT-optimized geometries to validate experimental data .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and crystallographic data?

  • Adjust computational models : Incorporate dispersion corrections (e.g., DFT-D3) to account for van der Waals interactions affecting phenyl group orientation .
  • Evaluate solvent effects : Use implicit solvent models (e.g., PCM) to mimic crystal packing forces absent in gas-phase calculations .
  • Validate with torsion angle libraries : Cross-reference with similar indenone derivatives (e.g., 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one) .

Q. How does steric hindrance from the phenyl group influence reactivity?

  • Organocatalytic reactions : The phenyl group directs electrophilic attacks to less hindered positions (e.g., para to the ketone).
  • Example : In Michael additions, bulky substituents reduce reaction rates but enhance stereoselectivity. Use low-temperature kinetics to quantify steric effects .

Q. Methodological considerations for analyzing tautomeric equilibria under solvent variation

  • Solvent polarity : In polar aprotic solvents (DMSO), keto-enol tautomerism is suppressed; in protic solvents (MeOH), enol stabilization occurs via hydrogen bonding.
  • ¹H NMR titration : Monitor enolic proton (δ ~12–14 ppm) disappearance in D₂O exchange experiments .
  • Variable-temperature NMR : Track equilibrium shifts (e.g., coalescence temperature for tautomeric interconversion) .

Q. Designing isotope-labeling experiments for metabolic stability studies

  • ¹³C-labeling : Introduce ¹³C at the carbonyl carbon (C1) to track metabolic reduction to alcohol derivatives via ¹³C NMR .
  • ²H-labeling : Deuterium at the benzylic position (C2) slows oxidative metabolism; use LC-MS/MS to quantify deuterium retention in vitro .

Q. Advanced statistical methods for interpreting contradictory bioactivity data

  • Multivariate analysis : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., cell membrane permeability vs. target binding affinity).
  • Dose-response normalization : Use Hill equation modeling to account for potency variations across cell lines .

Q. Optimizing HPLC-MS parameters for diastereomer separation

  • Chiral columns : Use cellulose-based phases (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10).
  • MS ionization : ESI+ mode with 0.1% formic acid enhances ionizability. Monitor [M+Na]⁺ adducts (m/z 231.1) .

Q. Computational modeling for binding mode elucidation

  • Molecular docking : Dock the compound into NADPH oxidase (PDB: 2CDU) using AutoDock Vina; prioritize poses with phenyl ring π-stacking to His residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.